(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
CAS No.:
Cat. No.: VC20350531
Molecular Formula: C11H14FNO
Molecular Weight: 195.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14FNO |
|---|---|
| Molecular Weight | 195.23 g/mol |
| IUPAC Name | (1S)-5-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
| Standard InChI | InChI=1S/C11H14FNO/c1-14-7-5-9-8(10(12)6-7)3-2-4-11(9)13/h5-6,11H,2-4,13H2,1H3/t11-/m0/s1 |
| Standard InChI Key | SFFREFZFKNSDSJ-NSHDSACASA-N |
| Isomeric SMILES | COC1=CC2=C(CCC[C@@H]2N)C(=C1)F |
| Canonical SMILES | COC1=CC2=C(CCCC2N)C(=C1)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic tetrahydronaphthalene scaffold with a fluorine atom at position 5, a methoxy group at position 7, and an (S)-configured primary amine at position 1 (Figure 1). Its molecular formula is , with a molecular weight of 195.23 g/mol. The stereochemistry is critical for its interactions with biological targets, as enantiomeric forms often exhibit divergent pharmacological profiles .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 195.23 g/mol |
| IUPAC Name | (1S)-5-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
| SMILES | COC1=CC2=C(CCC[C@@H]2N)C(=C1)F |
| Chiral Center | 1-position (S-configuration) |
Physicochemical Characteristics
The fluorine atom enhances lipophilicity (), improving membrane permeability, while the methoxy group contributes to metabolic stability. The compound exhibits moderate aqueous solubility (74 μM at pH 7.4) , making it suitable for oral formulation. Spectroscopic data (NMR, IR) confirm its structure, with distinct signals for the amine () and methoxy groups ().
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves multi-step organic reactions, emphasizing asymmetric synthesis to achieve high enantiomeric excess (ee > 98%). A common pathway includes:
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Fluorination: Electrophilic fluorination of a naphthalene precursor using Selectfluor.
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Methoxy Introduction: O-Methylation with methyl iodide under basic conditions.
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Reductive Amination: Catalytic hydrogenation or lithium aluminum hydride (LiAlH) reduction to form the tetrahydronaphthalene core .
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Chiral Resolution: Separation of enantiomers via chiral HPLC or crystallization .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Fluorination | Selectfluor, DCM, 0°C | 65–70 |
| Methoxy Introduction | CHI, KCO, DMF | 85–90 |
| Reductive Amination | H, Pd/C, EtOH | 75–80 |
Industrial-Scale Production
Continuous flow reactors are employed to enhance efficiency, with in-line purification systems ensuring >98% purity. A recent patent (CN111393309A) describes a related compound’s synthesis using reductive amination and catalytic hydrogenation, achieving 87.1% yield .
| Activity | Model System | IC/GI |
|---|---|---|
| μ-Opioid Binding | In vitro assay | <20 pM |
| Anticonvulsant | Rodent seizure model | 15 mg/kg |
| Antiproliferative | MV4:11 leukemia cells | 38 nM |
Chemical Reactivity and Derivatives
Functional Group Transformations
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Amine Protonation: Forms water-soluble salts (e.g., hydrochloride) at acidic pH .
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Demethylation: Methoxy group cleaves under strong acids (HBr/HOAc), yielding phenolic derivatives.
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Nucleophilic Substitution: Fluorine replaced by azide or thiol groups via SNAr reactions.
Structural Analogs
Comparative studies highlight the impact of substituents on bioactivity:
Table 4: Comparison with Analogous Compounds
Industrial and Research Applications
Drug Development
The compound serves as a key intermediate in synthesizing dopamine agonists (e.g., rotigotine) . Its fluorinated structure improves blood-brain barrier penetration, critical for CNS-targeted therapies.
Material Science
Used in chiral stationary phases for HPLC, resolving enantiomers of bioactive molecules .
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